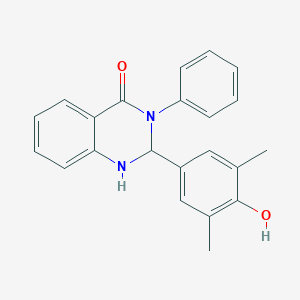
N-1-adamantyl-N'-(2-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(2-pyridinylmethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. It is a white crystal powder that has a molecular weight of 310.41 g/mol and a melting point of 168-169°C. This compound has shown promising results in various studies, making it a subject of interest in scientific research.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(2-pyridinylmethyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-pyridinylmethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may help in the prevention of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1-adamantyl-N'-(2-pyridinylmethyl)urea in lab experiments is its potential use in the treatment of cancer and neurodegenerative diseases. It has been extensively studied and has shown promising results in various studies. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry. It is also relatively expensive compared to other compounds used in scientific research.
Future Directions
There are several future directions for the use of N-1-adamantyl-N'-(2-pyridinylmethyl)urea in scientific research. One of the main areas of interest is its potential use in the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of these diseases. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of N-1-adamantyl-N'-(2-pyridinylmethyl)urea is a multi-step process that involves the reaction of adamantane with chloroformate, followed by the reaction of the resulting product with 2-aminomethylpyridine. The final product is obtained by the reaction of the intermediate product with urea. The synthesis of this compound requires expertise in organic chemistry and is not recommended for inexperienced chemists.
Scientific Research Applications
N-1-adamantyl-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential use in scientific research. It has been shown to have antitumor activity and may be used in the treatment of cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may help in the prevention of neuronal damage.
properties
Product Name |
N-1-adamantyl-N'-(2-pyridinylmethyl)urea |
|---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C17H23N3O/c21-16(19-11-15-3-1-2-4-18-15)20-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H2,19,20,21) |
InChI Key |
SDYABERAQCFERI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)
![3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B300110.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B300115.png)
![Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300118.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)


![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)


![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)